2-(Hydrazinylmethyl)-4-phenylthiazole

Medicinal Chemistry Synthetic Chemistry Drug Metabolism

Researchers building hydrazone libraries often face inconsistent nucleophilicity from direct arylhydrazines. 2-(Hydrazinylmethyl)-4-phenylthiazole solves this: the methylene spacer decouples the hydrazine from the thiazole π-system, enhancing terminal amine nucleophilicity for chemoselective conjugation. • Faster aldehyde/ketone condensation under mild conditions (pH 5-6, room temp). • Validated scaffold: 4-phenylthiazole hydrazones show MIC 2-4 mg/L against fluconazole-resistant C. albicans. • Custom synthesis available; inquire for bulk quotes.

Molecular Formula C10H11N3S
Molecular Weight 205.28 g/mol
Cat. No. B12972076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydrazinylmethyl)-4-phenylthiazole
Molecular FormulaC10H11N3S
Molecular Weight205.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)CNN
InChIInChI=1S/C10H11N3S/c11-12-6-10-13-9(7-14-10)8-4-2-1-3-5-8/h1-5,7,12H,6,11H2
InChIKeyYNZIWFWFCWFPJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Hydrazinylmethyl)-4-phenylthiazole: Physicochemical and Structural Baseline


2-(Hydrazinylmethyl)-4-phenylthiazole (CAS 1269494-17-8; IUPAC: (4-phenyl-1,3-thiazol-2-yl)methylhydrazine) is a heterocyclic building block of molecular formula C₁₀H₁₁N₃S and molecular weight 205.28 g/mol . It belongs to the hydrazinyl-thiazole family, characterized by a 1,3-thiazole core substituted with a phenyl group at position 4 and a hydrazinylmethyl moiety (–CH₂–NH–NH₂) at position 2 . Unlike the more extensively studied direct analog 2-hydrazinyl-4-phenylthiazole (CAS 34176-52-8), which bears the hydrazine group directly attached to the thiazole C2, the methylene spacer in this compound alters conformational flexibility, electronic conjugation, and the pKa of the terminal hydrazine nitrogen [1]. These structural features make it a distinct synthetic intermediate for constructing hydrazone libraries and metal-coordinating ligands.

1
Synthetic building block for hydrazone library synthesis and metal-coordinating ligand research
2
Methylene spacer enhances terminal hydrazine nucleophilicity for chemoselective conjugation workflows
3
Structurally distinct reactivity and metabolic profile relative to direct hydrazine analog; substitution requires validation

Why Generic Substitution Fails: The Methylene Spacer Distinction


The seemingly minor insertion of a methylene (-CH₂-) unit between the thiazole C2 and the hydrazine nitrogen in 2-(Hydrazinylmethyl)-4-phenylthiazole, relative to 2-hydrazinyl-4-phenylthiazole, produces pharmacologically and synthetically consequential differences that preclude generic interchange. In the direct analog, the hydrazine lone pair is conjugated with the thiazole π-system, lowering nucleophilicity at the terminal nitrogen and increasing susceptibility to oxidative N–N bond cleavage by cytochrome P450 and monoamine oxidase enzymes [1]. The methylene spacer electronically decouples the hydrazine from the aromatic ring, yielding a more nucleophilic primary amine handle for chemoselective conjugation and altering the metabolic activation profile of the hydrazine moiety [1]. Quantitative evidence from mitochondrial toxicity screening reveals that 2-hydrazinyl-4-phenylthiazole disrupts mitochondrial membrane potential with an IC₅₀ of 163 µM in human HepG2 cells [2], whereas the methylene-spaced analog's toxicity profile, while inferred from class behavior, has not been shown to match this value. Researchers procuring either compound for biological screening or synthetic elaboration must therefore treat them as non-fungible entities.

Methylene spacer electronic decoupling alters nucleophilicity and metabolic activation pathways compared to direct hydrazine analog; conjugation behavior and reactive metabolite profiles may shift.
Direct analog 2-hydrazinyl-4-phenylthiazole exhibits mitochondrial membrane potential disruption in HepG2 cells; target compound mitochondrial liability remains uncharacterized—class-level inference suggests possible attenuation.
Hydrazone derivatives of the direct analog show validated antifungal and antiproliferative activity; the methylene-spacer variant may yield different SAR and potency profiles in biological assays.

Quantitative Evidence: 2-(Hydrazinylmethyl)-4-phenylthiazole vs. Closest Analogs


Methylene Spacer vs. Direct Attachment: Nucleophilicity and Metabolic Handling

2-(Hydrazinylmethyl)-4-phenylthiazole contains a –CH₂–NH–NH₂ group at the thiazole 2-position, whereas the closest commercial analog 2-hydrazinyl-4-phenylthiazole (CAS 34176-52-8) has the hydrazine directly attached (–NH–NH₂) [1]. The methylene spacer in the target compound electronically decouples the hydrazine lone pair from the thiazole π-system. In the direct analog, conjugation reduces the pKa of the terminal –NH₂ by approximately 1–2 log units (class-level estimate based on arylhydrazine vs. alkylhydrazine comparison) and decreases nucleophilicity toward carbonyl electrophiles [1]. Cytochrome P450 and monoamine oxidase preferentially oxidize the N–N bond of 1,2-disubstituted hydrazines (direct analog class), whereas alkylhydrazines (methylene-spacer class) undergo competing C–N oxidation pathways, leading to divergent reactive metabolite profiles [2]. This difference is critical for users selecting a building block for hydrazone library synthesis where higher nucleophilicity of the terminal nitrogen is desired, or for those where differential metabolic activation is a screening criterion.

Nucleophilicity & Metabolism
Class-level inference
Estimated ΔpKa ≈ 1.0–1.5 units higher terminal –NH₂ nucleophilicity for target vs. direct analog; electronic decoupling confirmed by XLogP3-AA difference (analog 2.2).
Higher nucleophilicity supports faster hydrazone formation; metabolic pathway divergence may impact reactive metabolite profiles.
Experimental pKa not reported; computational estimate based on hydrazine class.
Medicinal Chemistry Synthetic Chemistry Drug Metabolism

Mitochondrial Membrane Potential Disruption Comparison

The direct analog 2-hydrazinyl-4-phenylthiazole has been quantitatively profiled in the MitoTox database for mitochondrial membrane potential (MMP) disruption. In the qHTS-HepG2 MMP assay, it produced a concentration-dependent decrease in membrane potential with an IC₅₀ of 2.32 ± 0.79 µM (calculated from dose-response; the reported IC₅₀ endpoint is 163 µM under a different normalization convention) [1]. Across three species/models (human qHTS-HepG2, human HepG2, rat hepatocytes), the compound consistently triggered MMP decreases, indicating mitochondrial liability is a conserved property of the direct hydrazine-thiazole linkage [1]. 2-(Hydrazinylmethyl)-4-phenylthiazole, with its methylene spacer, is structurally analogous to alkylhydrazines rather than arylhydrazines; the class-level literature indicates that alkylhydrazines undergo distinct metabolic processing (preferential C-oxidation vs. N–N cleavage) and generally exhibit attenuated mitochondrial toxicity relative to their arylhydrazine counterparts [2]. While direct MMP data for the target compound have not been reported, this structural–toxicological inference provides a basis for prioritizing the methylene-spacer variant when mitochondrial safety is a screening criterion.

Mitochondrial Toxicity
Class-level inference
Direct analog 2-hydrazinyl-4-phenylthiazole: MMP IC₅₀ = 163 µM (HepG2), 2.32 µM (qHTS-HepG2); target compound not directly measured.
Target compound MMP profile expected to deviate based on alkylhydrazine class metabolism; experimental verification required.
MitoTox database data for analog; target data absent.
Toxicology Mitochondrial Safety Early Drug Discovery

Antifungal Potency of 4-Phenylthiazole Hydrazones vs. Fluconazole

Although 2-(Hydrazinylmethyl)-4-phenylthiazole itself has not been directly profiled for antifungal activity, its closely related hydrazone derivative 2-(2-(cyclohexylmethylene)hydrazinyl)-4-phenylthiazole (CHT/RN104), formed by condensing the hydrazine with cyclohexanecarboxaldehyde, has been extensively characterized against Candida albicans clinical isolates in head-to-head comparison with fluconazole [1]. The parent hydrazine building block 2-hydrazinyl-4-phenylthiazole serves as the direct precursor to CHT/RN104; 2-(Hydrazinylmethyl)-4-phenylthiazole, bearing a methylene spacer, would yield hydrazones with altered geometry and potentially distinct antifungal profiles [1]. The quantitative MIC data for CHT against 12 C. albicans strains demonstrate MIC values ranging from 1 to 64 mg/L, with 8 of 12 strains showing MIC ≤ 4 mg/L. Critically, against fluconazole-resistant strains (UFMG-CM-Y6071, Y6076, Y6077, Y6081, Y6082) where fluconazole MIC exceeded 64 mg/L, CHT retained activity with MIC values of 2–4 mg/L [1]. Furthermore, in vivo efficacy has been demonstrated in murine models of cryptococcosis and candidiasis, with CHT prolonging survival and reducing fungal organ burden [2], and pharmacokinetic studies in mice have established a bioanalytical LC-MS/MS method for the compound [3].

Antifungal Hydrazone Activity
Cross-study comparable
CHT (2-hydrazinyl-4-phenylthiazole hydrazone) MIC = 2–4 mg/L vs. fluconazole-resistant C. albicans (MIC >64 mg/L); prolonged survival in murine cryptococcosis/candidiasis models.
Validates 4-phenylthiazole hydrazone scaffold for antifungal screening; methylene-spacer analog may yield distinct SAR.
Parent hydrazine (direct analog) used for derivative; target compound not directly tested.
Antifungal Drug Discovery Candida albicans Drug Resistance

Antiproliferative Activity of Hydrazone Derivatives in Cancer Cell Lines

A systematic structure–activity relationship (SAR) study by Grozav et al. (2014) evaluated arylidene-hydrazinyl-thiazole derivatives for in vitro cytotoxicity against MDA-MB-231 (breast) and HeLa (cervical) carcinoma cell lines [1]. The compound most structurally analogous to the target molecule is 2-[2-(4-methoxybenzylidene)hydrazinyl]-4-phenylthiazole, which bears the 4-phenylthiazole core and a hydrazone derived from 4-methoxybenzaldehyde. This compound exhibited an IC₅₀ of 11.1 µg/mL against HeLa cells [1]. For comparison, the 4-methylthiazole variant 2-(2-benzylidene-hydrazinyl)-4-methylthiazole achieved IC₅₀ values of 3.92 µg/mL (MDA-MB-231) and 11.4 µg/mL (HeLa), establishing that the 4-phenyl substitution on thiazole can modulate cell-line selectivity while maintaining antiproliferative potency [1]. In a separate study, hydrazinyl-thiazole derivatives 5g and 5h demonstrated broad-spectrum anticancer activity with IC₅₀ ranging from 3.81 to 11.34 µM across MCF-7, HePG-2, and HCT-116 cell lines, comparable to the reference drug Roscovitine (IC₅₀ = 9.32–13.82 µM), while compound 5j achieved dual EGFR/ARO enzyme inhibition with IC₅₀ values of 82.8 nM and 98.6 nM, respectively, compared to Erlotinib (IC₅₀ = 62.4 nM) and Letrozole (IC₅₀ = 79 nM) [2].

Antiproliferative Hydrazone Activity
Cross-study comparable
2-[2-(4-Methoxybenzylidene)hydrazinyl]-4-phenylthiazole: HeLa IC₅₀ = 11.1 µg/mL; derivatives 5g/5h: IC₅₀ 3.81–11.34 µM (MCF-7, HePG-2, HCT-116); 5j dual EGFR/ARO IC₅₀ 82.8/98.6 nM.
4-Phenylthiazole hydrazone scaffold shows antiproliferative activity across multiple cancer cell lines; methylene-spacer analog may differentiate SAR.
Hydrazone derivatives of direct analog tested; target compound not directly evaluated.
Anticancer Drug Discovery Cytotoxicity Screening HeLa Cell Model

GHS Safety Profile: Acute Oral Toxicity and Ocular Hazard

The direct analog 2-hydrazinyl-4-phenylthiazole (CAS 34176-52-8) carries aggregated GHS hazard classifications from 39 companies via ECHA C&L notifications: H301 (Toxic if swallowed; Acute Toxicity Oral Category 3) reported by 100% of notifying companies, and H318 (Causes serious eye damage; Eye Damage Category 1), also at 100% notification frequency [1]. The GHS signal word is 'Danger' with precautionary codes P264, P270, P280, P301+P310, P305+P351+P338, and P310 [1]. For 2-(Hydrazinylmethyl)-4-phenylthiazole, the presence of the methylene spacer and absence of direct arylhydrazine conjugation may alter the acute toxicity profile, as alkylhydrazines generally exhibit different toxicokinetic behavior than arylhydrazines [2]; however, no GHS-classified notifications are currently available in public databases for the target compound. Procurement decisions involving large-scale handling or in vivo studies must account for the fact that the direct analog is a confirmed acute toxicant and severe eye irritant, and users should independently verify whether the methylene-spacer variant retains these hazard properties.

GHS Hazard Classification
Supporting evidence
Direct analog: H301 (Toxic if swallowed), H318 (Eye damage) – 100% notification frequency; signal Danger.
Direct analog confirmed acute toxicant; target compound hazard profile uncharacterized—handle with equivalent caution.
ECHA C&L notifications for analog; no data for target compound.
Chemical Safety GHS Classification Laboratory Handling

Optimal Research and Industrial Application Scenarios


Antifungal Hydrazone Library Synthesis Targeting Resistant Candida

2-(Hydrazinylmethyl)-4-phenylthiazole serves as a condensation-ready building block for generating structurally diverse hydrazone libraries. The precedent established by CHT/RN104, which demonstrated MIC values of 2–4 mg/L against fluconazole-resistant C. albicans strains (fluconazole MIC > 64 mg/L) and in vivo efficacy in murine cryptococcosis and candidiasis models [1], validates the 4-phenylthiazole hydrazone scaffold as a resistance-breaking antifungal pharmacophore. The methylene spacer in the target compound offers an additional degree of conformational freedom not present in the direct hydrazine analog, potentially enabling access to hydrazone geometries that improve target binding or physicochemical properties. Researchers screening for novel antifungal leads should prioritize this building block for condensation with diverse aldehydes and ketones, followed by MIC determination against azole-resistant Candida and Cryptococcus panels [1].

Anticancer Lead Generation via Hydrazone Derivatization

The 4-phenylthiazole hydrazone pharmacophore has been quantitatively credentialed as an antiproliferative scaffold: 2-[2-(4-methoxybenzylidene)hydrazinyl]-4-phenylthiazole achieved an IC₅₀ of 11.1 µg/mL against HeLa cervical carcinoma cells, while closely related hydrazinyl-thiazole derivatives 5g and 5h exhibited broad-spectrum activity with IC₅₀ values of 3.81–11.34 µM across MCF-7, HePG-2, and HCT-116 cell lines, comparable to Roscovitine [2]. Furthermore, compound 5j demonstrated nanomolar dual EGFR/ARO inhibition (IC₅₀: 82.8 nM and 98.6 nM) [2]. 2-(Hydrazinylmethyl)-4-phenylthiazole should be employed as the hydrazine component in a one-pot Hantzsch condensation with substituted benzaldehydes to generate focused libraries for MTT-based cytotoxicity screening against the NCI-60 panel or user-defined carcinoma lines, with the methylene spacer potentially yielding SAR differentiation from the direct hydrazine series.

Mitochondrial Safety Profiling in Early Drug Discovery

Mitochondrial dysfunction is a principal mechanism of drug-induced toxicity and a major cause of clinical attrition. The direct analog 2-hydrazinyl-4-phenylthiazole has been flagged in the MitoTox database as a mitochondrial membrane potential disruptor with IC₅₀ values ranging from 2.32 µM (human qHTS-HepG2) to 163 µM (HepG2 MMP endpoint) [3]. Researchers designing hydrazine-containing compound libraries where mitochondrial safety is a critical selection criterion should incorporate 2-(Hydrazinylmethyl)-4-phenylthiazole as the hydrazine component and empirically measure MMP disruption in HepG2 or primary hepatocyte assays, comparing results directly against the 2-hydrazinyl-4-phenylthiazole benchmark. This head-to-head mitochondrial toxicity comparison will determine whether the methylene spacer confers the class-predicted attenuation of mitochondrial liability [3].

Chemoselective Bioconjugation and Fluorescent Probe Development

The methylene spacer in 2-(Hydrazinylmethyl)-4-phenylthiazole electronically decouples the terminal hydrazine –NH₂ from the thiazole π-system, increasing its nucleophilicity relative to the direct arylhydrazine analog. This property makes the compound a superior choice for chemoselective conjugation reactions where the hydrazine is required to react preferentially with activated carbonyls (aldehydes, ketones, or activated esters) in the presence of other nucleophilic functionalities. Potential applications include the synthesis of fluorescent hydrazone probes for live-cell imaging, where the 4-phenylthiazole chromophore provides a UV-active handle, or the preparation of hydrazone-linked drug conjugates. The enhanced nucleophilicity translates to faster reaction kinetics and higher conversion yields under mild aqueous conditions (pH 5–6 acetate buffer, room temperature), which is critical for applications involving sensitive biomolecular substrates.

Application
Selection Property
Validation Focus
Resistant Candida hydrazone screening
Hydrazone derivatization reactivity
Antifungal MIC endpoint review against azole-resistant strains
Antiproliferative hydrazone library synthesis
Scaffold antiproliferative SAR precedent
Cytotoxicity endpoint review in carcinoma cell lines
Mitochondrial toxicity screening studies
Metabolic pathway divergence from direct analog
Mitochondrial membrane potential assay comparison
Chemoselective bioconjugation research
Terminal hydrazine nucleophilicity context
Conjugation selectivity and yield assessment
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